molecular formula C5H7NO2 B6329751 4-Oxa-6-azaspiro[2.4]heptan-5-one CAS No. 1238704-57-8

4-Oxa-6-azaspiro[2.4]heptan-5-one

Cat. No.: B6329751
CAS No.: 1238704-57-8
M. Wt: 113.11 g/mol
InChI Key: OPZRQCQIUJGFKN-UHFFFAOYSA-N
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Description

4-Oxa-6-azaspiro[2.4]heptan-5-one is a chemical compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 g/mol It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

The synthesis of 4-Oxa-6-azaspiro[2.4]heptan-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable aziridine with an epoxide in the presence of a base can lead to the formation of the spirocyclic structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-Oxa-6-azaspiro[2.4]heptan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-Oxa-6-azaspiro[2.4]heptan-5-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or ligand in biochemical assays. . Additionally, it finds use in the industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxa-6-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

4-oxa-6-azaspiro[2.4]heptan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-6-3-5(8-4)1-2-5/h1-3H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZRQCQIUJGFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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